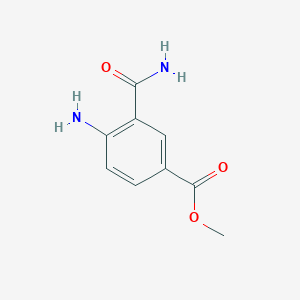

Methyl 4-amino-3-carbamoylbenzoate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound (predicted from its SMILES: O=C(OC)C₁=CC=C(N)C(C(N)=O)=C₁) would feature:

- A singlet at δ 3.9 ppm for the ester methyl group (–OCH₃).

- Two broad singlets near δ 6.5–7.5 ppm for aromatic protons, split due to meta- and para-substituents.

- Peaks at δ 5.8–6.2 ppm for the amine (–NH₂) and carbamoyl (–CONH₂) protons, though these may exchange with deuterated solvents.

In the ¹³C NMR spectrum:

Infrared (IR) Spectroscopy

Key IR absorptions include:

UV-Vis Spectroscopy

The compound’s UV-Vis spectrum (in methanol) would exhibit absorption maxima near 260–280 nm due to π→π* transitions in the aromatic ring, with minor n→π* contributions from the carbamoyl and amino groups.

Tautomeric Forms and Conformational Isomerism

This compound exhibits limited tautomerism due to the stability of its amide group. However, resonance between the carbamoyl oxygen and nitrogen can delocalize electron density, as shown below:

$$

\text{O=C(NH}2\text{)–C₆H₃–NH}2 \leftrightarrow \text{O–C(=NH)–NH–C₆H₃–NH}_2

$$

This resonance stabilizes the planar amide group, restricting rotation about the C–N bond. Intramolecular hydrogen bonding between the amino and carbamoyl groups may further rigidify the structure, as seen in methyl 2-amino-4,5-dimethoxybenzoate, where N–H⋯O interactions enforce coplanarity. Conformational flexibility is primarily limited to the ester methoxy group, which can adopt orientations perpendicular or parallel to the aromatic ring.

Comparative Analysis with Substituted Benzoate Derivatives

Substituent Effects on Crystallinity

- Methyl 4-amino-3-methylbenzoate : The methyl group enhances hydrophobicity, leading to tighter crystal packing via van der Waals interactions.

- Methyl 2-amino-4,5-dimethoxybenzoate : Methoxy groups increase solubility in polar solvents but reduce melting points due to disrupted packing.

- This compound : The carbamoyl group introduces hydrogen-bonding sites, potentially increasing thermal stability compared to alkyl-substituted analogs.

Electronic Effects

Table 1: Structural and Spectral Comparison of Benzoate Derivatives

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

methyl 4-amino-3-carbamoylbenzoate |

InChI |

InChI=1S/C9H10N2O3/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,10H2,1H3,(H2,11,12) |

InChI Key |

MCQOVGJGDSIYRI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key differences arise from substituent groups:

*Hypothetical molecular formula derived from structural analysis.

- Amino and Carbamoyl Groups: These polar groups enhance solubility in polar solvents (e.g., water or ethanol) compared to non-polar diterpene esters like sandaracopimaric acid methyl ester . This polarity may also improve bioavailability in pharmaceutical contexts.

- Methyl Ester : Shared with compounds like methyl salicylate, this group increases volatility and stability compared to free acids.

Physicochemical Properties (Inferred)

While direct data for this compound are absent, comparisons with analogs suggest:

- Melting Point: Likely higher than methyl salicylate (MP: −8°C) due to hydrogen bonding from amino and carbamoyl groups.

- Solubility : Greater aqueous solubility than diterpene esters (e.g., sandaracopimaric acid methyl ester) due to polar substituents.

Preparation Methods

Starting Materials and Initial Functionalization

A common starting material is methyl 4-amino-3-methylbenzoate, which can be synthesized by catalytic hydrogenation of methyl 3-methyl-4-nitrobenzoate. This step uses palladium on carbon as a catalyst under hydrogen atmosphere in methanol solvent, typically at 48 psi for 24 hours, yielding the amino compound in about 99% purity and yield.

| Step | Reactants | Conditions | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Hydrogenation | Methyl 3-methyl-4-nitrobenzoate | 48 psi H2, 24 h, MeOH | 5% Pd/C | 99 | >99 |

The carbamoyl group (-CONH2) introduction at the 3-position can be achieved by converting the methyl 4-amino-3-methylbenzoate to the corresponding amide derivative. One approach involves:

- Reacting the amino compound with suitable carbamoylating agents under controlled temperature.

- Using inert solvents such as chlorobenzene or toluene to facilitate the reaction.

- Monitoring the reaction progress by hydrogen chloride evolution or other indicators.

A patent describes a related process where o-toluidine is reacted with butyryl chloride in aromatic solvents at 50–100 °C to form amide intermediates with yields of 92–95% and purity over 98%. Although this is for a related compound, similar conditions can be adapted for carbamoylation of methyl 4-amino-3-methylbenzoate.

| Step | Reactants | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Carbamoylation | Methyl 4-amino-3-methylbenzoate + Carbamoylating agent | Chlorobenzene/Toluene | 50–100 | 92–95 (related compound) | >98 |

Halogenation and Carbonylation (Optional Intermediate Steps)

In some synthetic routes, halogenation (e.g., bromination) of amide intermediates is performed using elemental bromine in acetic acid at 10–80 °C for 20 min to 3 h, yielding brominated amides with over 95% yield and purity. Subsequent carbonylation with carbon monoxide and methanol in the presence of palladium catalysts under pressure (90–160 °C, 2–30 bar CO) converts these intermediates to methyl esters.

These steps are more relevant for derivatives but illustrate the advanced synthetic manipulations possible for related benzoate compounds.

| Step | Reactants | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromination | Amide intermediate + Br2 | Acetic acid, 10–80 °C, 20 min–3 h | >95 | >99 |

| Carbonylation | Brominated amide + CO + MeOH | Pd catalyst, 90–160 °C, 2–30 bar CO | >95 | >98 |

Another method involves preparing 4-amino-3-methylphenol derivatives via nitrosation of m-cresol followed by catalytic hydrogenation under palladium carbon and ammonia atmosphere. This method achieves high yields (80–88%) and purity (>99%) for the amino phenol intermediate, which can be further functionalized to the carbamoylbenzoate.

| Step | Reactants | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nitrosation | m-Cresol + NaNO2 + HCl | 3–10 °C | 96.2 | - |

| Reduction | 4-nitroso-3-methylphenol + H2 | Pd/C, 20–25 °C, 2–8 h | 80.5–88.1 | >99 |

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Catalyst | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Hydrogenation | Methyl 3-methyl-4-nitrobenzoate | H2, MeOH, 48 psi, 24 h | 5% Pd/C | 99 | >99 | Produces methyl 4-amino-3-methylbenzoate |

| 2 | Carbamoylation | Methyl 4-amino-3-methylbenzoate | Carbamoylating agent, 50–100 °C | - | 92–95 (related) | >98 | Adapted from related amide synthesis |

| 3 | Bromination (optional) | Amide intermediate | Br2, AcOH, 10–80 °C, 20 min–3 h | - | >95 | >99 | For halogenated intermediates |

| 4 | Carbonylation (optional) | Brominated amide | CO, MeOH, Pd catalyst, 90–160 °C, 2–30 bar | Pd | >95 | >98 | Converts to methyl ester derivatives |

| 5 | Nitrosation & Reduction (alternative) | m-Cresol | NaNO2, HCl, Pd/C, NH3, H2 | Pd/C | 80.5–96.2 | >99 | Produces 4-amino-3-methylphenol intermediate |

- The hydrogenation step is critical for converting nitro groups to amino groups with high selectivity and yield.

- Carbamoylation requires careful control of temperature and solvent to avoid side reactions and ensure high purity.

- Use of palladium catalysts in hydrogenation and carbonylation steps is well-established for these transformations.

- Bromination and carbonylation steps, while optional, provide routes to functionalized intermediates for further synthetic elaboration.

- Alternative nitrosation-reduction routes offer efficient access to amino phenol intermediates, which can be further modified.

The preparation of methyl 4-amino-3-carbamoylbenzoate involves multi-step synthesis starting from methyl 3-methyl-4-nitrobenzoate or related compounds. Key steps include catalytic hydrogenation to introduce the amino group, carbamoylation to install the carbamoyl functionality, and optional halogenation and carbonylation for further derivatization. The processes employ palladium catalysts, controlled reaction conditions, and purification techniques to achieve high yields and purities. Alternative synthetic routes via nitrosation and reduction of m-cresol derivatives provide additional pathways to related intermediates.

Q & A

Q. What are the key considerations for synthesizing Methyl 4-amino-3-carbamoylbenzoate with high purity?

- Methodological Answer : To synthesize this compound, focus on protecting the amino and carbamoyl groups during esterification to avoid side reactions. Use reagents like Na₂CO₃ in DMF for controlled reactions, as demonstrated in analogous benzoate syntheses . Post-synthesis, employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, UV detection at 254 nm) . Monitor reaction intermediates using TLC and characterize the final product via ¹H/¹³C NMR, comparing peaks to reference spectra (e.g., resolved aromatic protons at δ 6.8–7.5 ppm) .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Assign peaks for the methyl ester (δ ~3.8 ppm, singlet), aromatic protons (δ 6.5–8.0 ppm), and carbamoyl NH₂ (δ ~5.5 ppm, broad). Overlapping signals (e.g., unresolved C4/C6 carbons) require 2D NMR (HSQC, HMBC) for resolution .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 195.2 (calculated for C₉H₁₀N₂O₃) and fragment ions like loss of COOCH₃ (m/z 138.1) .

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions, though crystallization may require slow evaporation in polar solvents (e.g., methanol/water) .

Q. What stability factors should be prioritized during storage and handling?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C in sealed vials, as hydrolysis of the ester or carbamoyl group may occur in humid conditions.

- Light Sensitivity : Protect from UV exposure using amber glassware, as aromatic amines are prone to photodegradation.

- pH Stability : Test stability in buffers (pH 4–9) via accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for this compound derivatives?

- Methodological Answer : Conflicting NMR or MS data often arise from tautomerism (e.g., carbamoyl group keto-enol tautomerism) or solvent-dependent conformational changes. Address this by:

- Conducting variable-temperature NMR (VT-NMR) to observe dynamic equilibria.

- Comparing spectra in deuterated DMSO vs. CDCl₃; DMSO may stabilize NH protons, resolving broad signals .

- Synthesizing a methylated derivative (e.g., replacing NH₂ with NMe₂) to eliminate tautomerism and simplify spectral interpretation .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise Protection : Protect the amino group with tert-butoxycarbonyl (Boc) before esterification, then deprotect under acidic conditions (TFA/DCM) to avoid side reactions .

- Catalysis : Use Pd/C or nickel catalysts for selective reductions of nitro intermediates to amines, minimizing over-reduction .

- Workflow Efficiency : Reuse solvents (e.g., diethyl ether from extractions) to reduce costs and environmental impact, as shown in analogous syntheses .

Q. How can computational methods predict the reactivity of this compound in drug-discovery applications?

- Methodological Answer :

- DFT Calculations : Model electrophilic aromatic substitution (e.g., nitration, halogenation) using Gaussian or ORCA software. Focus on HOMO/LUMO maps to predict regioselectivity .

- Molecular Docking : Screen against target proteins (e.g., kinase inhibitors) using AutoDock Vina. Prioritize derivatives with enhanced hydrogen-bonding (carbamoyl NH₂ to protein backbone) .

- ADMET Prediction : Use SwissADME to assess solubility (LogP ~1.2) and permeability, critical for lead optimization .

Q. What analytical approaches differentiate degradation products of this compound under oxidative stress?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to H₂O₂ (3%, 70°C, 24h) and analyze via LC-MS/MS. Identify major degradants (e.g., oxidation of NH₂ to NO₂ or cleavage of the ester group) .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways (e.g., ester → carboxylic acid).

- Stability-Indicating Methods : Validate HPLC conditions (e.g., pH 6.8 phosphate buffer/acetonitrile) to baseline-separate degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.